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Introduction
1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine

that serves as a valuable component in the creation of model membranes.[1] Its defined

chemical structure, consisting of a glycerol backbone, two 11-carbon acyl chains, and a

phosphocholine headgroup, allows for the formation of lipid bilayers with specific and

reproducible physical properties.[1] While less common in literature than its close homolog, 1,2-

dilauroyl-sn-glycero-3-phosphocholine (DLPC or 12:0 PC), 11:0 PC is significant for studying

membrane dynamics, lipid-protein interactions, and as a component in drug delivery systems.

[1] This guide provides a comprehensive overview of the properties of 11:0 PC, with

comparative data from the more extensively studied DLPC, detailed experimental protocols,

and its relevance in cellular signaling.

Physicochemical Properties of 11:0 PC and Related
Phospholipids
The physical characteristics of 11:0 PC and its analogs are crucial for their application as

model membranes. These properties, such as phase transition temperature and area per

molecule, dictate the fluidity and packing of the lipid bilayer, which in turn influence the

behavior of embedded proteins and the permeability of the membrane.
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Property 11:0 PC (C11) DLPC (C12) DMPC (C14) DPPC (C16)

Molecular Weight 593.773 g/mol [2] 622.84 g/mol 677.93 g/mol 734.04 g/mol

Main Phase

Transition

Temperature

(Tm)

Not widely

reported;

estimated to be

slightly below

DLPC

~ -1 to -0.4 °C[3] 23 °C 41 °C

Area per

Molecule (in fluid

phase)

Not widely

reported;

estimated to be

slightly larger

than DLPC

~63.2 Å² ~60.6 Å² ~63 Å²

Bilayer

Thickness (in

fluid phase)

Not widely

reported

~30 Å

(hydrophobic)

~35 Å

(hydrophobic)

~39 Å

(hydrophobic)

Note: Data for 11:0 PC is limited. Values for DLPC are provided as a close approximation.

Experimental Protocols
Preparation of Unilamellar Vesicles (Liposomes) by
Thin-Film Hydration and Extrusion
This method is a common and effective way to produce liposomes with a controlled size

distribution.[4]

Materials:

11:0 PC or DLPC

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

Round-bottom flask
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Rotary evaporator

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Nitrogen gas source

Procedure:

Lipid Film Formation:

Dissolve the desired amount of 11:0 PC in chloroform in a round-bottom flask.[5]

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set to a temperature above the lipid's phase transition

temperature (for DLPC, room temperature is sufficient).

Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the

flask's inner surface.[5]

To ensure complete removal of the solvent, the film can be further dried under a high

vacuum for at least 2 hours.[6]

Hydration:

Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-

warmed to a temperature above the lipid's Tm.[6]

Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming

multilamellar vesicles (MLVs).[5]

Extrusion:

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100

nm).

Transfer the MLV suspension to the extruder.
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Force the suspension through the membrane multiple times (typically 11-21 passes) to

produce unilamellar vesicles (LUVs) of a uniform size.[4]

Workflow for Liposome Preparation:

Lipid Film Formation

Hydration

Size Reduction

Dissolve 11:0 PC in Chloroform

Evaporate Solvent via Rotary Evaporation

Dry Film Under Vacuum

Add Aqueous Buffer

Agitate to Form MLVs

Extrude Through Polycarbonate Membrane

Homogeneous LUVs
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Caption: Workflow for liposome preparation.

Characterization of Liposome Properties
DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer, which

provides information about its fluidity.[7][8][9]

Procedure:

Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).

Load a precise amount of the liposome suspension into a DSC sample pan.

Load an equal volume of the hydration buffer into a reference pan.

Place both pans in the DSC instrument.

Set the instrument to scan a temperature range that brackets the expected Tm of the lipid

(e.g., for DLPC, -20°C to 20°C). A typical scan rate is 1-2°C/min.

The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[9]

SAXS is a powerful technique for determining the structure of lipid bilayers, including their

thickness and electron density profile.[10][11][12][13]

Procedure:

Place the liposome sample in a quartz capillary tube.

Mount the capillary in the SAXS instrument.

Expose the sample to a collimated X-ray beam.

Record the scattered X-rays on a 2D detector.

The resulting scattering pattern can be analyzed to determine the bilayer structure. The

positions of the diffraction peaks are related to the lamellar repeat distance, and the overall
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shape of the scattering curve provides information about the bilayer's form factor.

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can

provide information about the microviscosity or "fluidity" of the lipid bilayer.[14][15][16][17]

Procedure:

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to

incorporate the probe into the lipid bilayers. The final lipid-to-probe ratio should be high (e.g.,

200:1 to 500:1) to avoid artifacts.

Incubate the mixture in the dark for at least 30 minutes.

Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer

equipped with polarizers.

Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the

emission intensity through vertical and horizontal polarizers (e.g., at 430 nm for DPH).

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) /

(I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the

excitation and emission polarizers oriented vertically-vertically and vertically-horizontally,

respectively, and G is an instrument-specific correction factor.

Higher anisotropy values correspond to a more ordered, less fluid membrane environment.

11:0 PC in the Context of Cell Signaling
Phosphatidylcholines are not merely structural components of cell membranes; they are also

key players in signal transduction.[18][19][20] The hydrolysis of phosphatidylcholine by various

phospholipases generates second messengers that regulate a wide array of cellular processes.

[21] While specific studies on 11:0 PC in signaling are not abundant, its role as a

phosphatidylcholine makes it a relevant substrate for these enzymes and a useful tool for

studying these pathways in model systems.

Phosphatidylcholine Signaling Pathway:
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Caption: Phosphatidylcholine-mediated signaling pathways.

This pathway illustrates how external signals can activate phospholipases (PLC, PLD, PLA2) to

hydrolyze phosphatidylcholine in the cell membrane.[3][21] This enzymatic action releases

second messengers such as diacylglycerol (DAG), phosphatidic acid (PA), and

lysophosphatidylcholine (LysoPC).[19][21] DAG is a well-known activator of Protein Kinase C

(PKC), which in turn phosphorylates a variety of downstream targets, leading to changes in

gene expression and cell proliferation.[21] PA is also a signaling molecule that can influence

the activity of various proteins, including kinases and phosphatases, and contribute to

downstream signaling cascades like the MAPK pathway.[22] LysoPC has its own signaling

roles and is implicated in various physiological and pathological processes.[19]
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Applications in Drug Development
The well-defined properties of 11:0 PC make it a valuable tool in drug development for several

reasons:

Drug Encapsulation and Delivery: Liposomes formulated with 11:0 PC can encapsulate both

hydrophilic and lipophilic drugs, protecting them from degradation and controlling their

release. The specific phase behavior and bilayer properties of 11:0 PC can be tailored to

optimize drug loading and release kinetics.

Membrane Protein Studies: Model membranes composed of 11:0 PC provide a controlled

environment for studying the structure and function of membrane proteins, which are

important drug targets.[1] The use of a defined lipid composition eliminates the complexity of

native cell membranes, allowing for a clearer understanding of protein-lipid interactions.

Toxicity and Permeability Assays: 11:0 PC-based model membranes can be used in in vitro

assays to assess the potential of drug candidates to disrupt cell membranes or to permeate

across the lipid bilayer.

Conclusion
11:0 PC, and its close analog DLPC, are versatile tools for researchers in biophysics, cell

biology, and pharmaceutical sciences. Their well-defined chemical and physical properties

allow for the creation of robust and reproducible model membrane systems. These systems are

invaluable for fundamental studies of lipid bilayer properties, protein-lipid interactions, and for

the development of advanced drug delivery platforms. The detailed protocols and data

presented in this guide provide a solid foundation for the effective utilization of 11:0 PC in a

variety of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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